molecular formula C22H15ClN2O3 B3636149 (5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione

(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione

Cat. No.: B3636149
M. Wt: 390.8 g/mol
InChI Key: XNQDFHYHDOGDIQ-DEDYPNTBSA-N
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Description

(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3-chlorobenzaldehyde with 3-phenoxybenzylidene in the presence of an imidazolidine-2,4-dione precursor. Common reagents used in this synthesis include:

  • Base catalysts such as sodium hydroxide or potassium carbonate.
  • Solvents like ethanol or methanol.
  • Reaction temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are scaled up to accommodate larger quantities. This may include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine-2,4-dione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:

    Inhibition of enzyme activity: Binding to the active site of enzymes and preventing substrate binding.

    Receptor modulation: Interacting with cell surface receptors and altering signal transduction pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-3-(3-chlorophenyl)-5-(3-methoxybenzylidene)imidazolidine-2,4-dione
  • (5E)-3-(3-chlorophenyl)-5-(3-ethoxybenzylidene)imidazolidine-2,4-dione

Uniqueness

(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione is unique due to the presence of the phenoxybenzylidene group, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

(5E)-3-(3-chlorophenyl)-5-[(3-phenoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O3/c23-16-7-5-8-17(14-16)25-21(26)20(24-22(25)27)13-15-6-4-11-19(12-15)28-18-9-2-1-3-10-18/h1-14H,(H,24,27)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNQDFHYHDOGDIQ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C=C3C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/3\C(=O)N(C(=O)N3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione
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(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione
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(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione
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(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione
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(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione
Reactant of Route 6
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(5E)-3-(3-chlorophenyl)-5-(3-phenoxybenzylidene)imidazolidine-2,4-dione

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